2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
The compound “2-((1-(4-Morpholinobenzoyl)piperidin-3-yl)oxy)isonicotinonitrile” is a complex organic molecule that contains several functional groups, including a morpholine ring, a piperidine ring, and a nitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the morpholine and piperidine rings with the isonicotinonitrile group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The morpholine and piperidine rings would provide a degree of rigidity to the molecule, while the nitrile group would introduce polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For example, the presence of the nitrile group could make the compound polar, affecting its solubility in different solvents .Scientific Research Applications
Triazines and Related Products
In a study by Siddiqui and Stevens (1974), reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines like morpholine and piperidine were investigated. This research demonstrates the chemical versatility of compounds involving morpholine, which is structurally related to your compound of interest (Siddiqui & Stevens, 1974).
Novel Thiazole Derivatives Containing Morpholine Moiety
El-Hag-Ali (2010) synthesized novel thiazole derivatives containing a morpholine moiety. This study highlights the application of morpholine derivatives in the creation of new compounds with potential chemical and biological applications (El-Hag-Ali, 2010).
Os(V) Hydrazido Complexes
Huynh et al. (2000) examined the reaction between Os(VI) nitrido complexes and secondary amines, including morpholine and piperidine. This research provides insights into the chemical behavior of morpholine and piperidine derivatives in complex reactions (Huynh et al., 2000).
Histamine H3 Antagonists
Research by Dvorak et al. (2005) on 4-phenoxypiperidines, including morpholine derivatives, demonstrated their potential as potent histamine H3 antagonists. This study indicates the pharmacological applications of compounds structurally related to your compound (Dvorak et al., 2005).
Functionalization of sp(3) C-H Bonds
Shu et al. (2009) explored the functionalization of sp(3) C-H bonds adjacent to nitrogen using piperidine derivatives. This work is relevant for understanding the chemical reactivity and potential applications of piperidine-based compounds (Shu et al., 2009).
3-((Hetera)cyclobutyl)azetidines
Feskov et al. (2019) designed 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine and morpholine. This study contributes to the understanding of the structural and functional versatility of piperidine and morpholine derivatives (Feskov et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c23-15-17-7-8-24-21(14-17)29-20-2-1-9-26(16-20)22(27)18-3-5-19(6-4-18)25-10-12-28-13-11-25/h3-8,14,20H,1-2,9-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBOLURSPLXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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